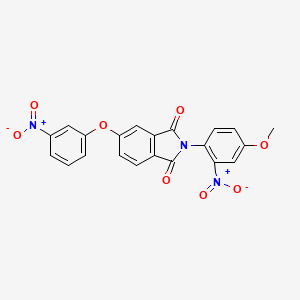
2-(4-methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and isoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common route includes the nitration of methoxy-substituted aromatic compounds followed by cyclization to form the isoindole structure. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Amino derivatives and their subsequent coupling products.
Substitution Products: Various substituted aromatic compounds with different functional groups.
Scientific Research Applications
2-(4-Methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy and isoindole groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxy-3-nitrophenyl)acetic acid: Shares the methoxy and nitro groups but differs in its overall structure and reactivity.
2-(4-Methoxy-2-nitrophenyl)ethanol: Similar functional groups but with a simpler structure.
5-(3-Nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
2-(4-Methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of methoxy, nitro, and isoindole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H13N3O8 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13N3O8/c1-31-13-6-8-18(19(11-13)24(29)30)22-20(25)16-7-5-15(10-17(16)21(22)26)32-14-4-2-3-12(9-14)23(27)28/h2-11H,1H3 |
InChI Key |
ARGNWYJQPIYFHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11556562.png)
![1,8-Dibromo-17-octyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11556567.png)
![Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-](/img/structure/B11556568.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-(2-bromophenoxy)acetohydrazide](/img/structure/B11556569.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11556571.png)
![2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B11556579.png)
![N-({N'-[(E)-(4-Tert-butylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11556587.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]octadecanamide](/img/structure/B11556596.png)

![2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11556614.png)
![4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11556615.png)
![Bis{4-[(2-nitrophenyl)carbamoyl]phenyl} benzene-1,4-dicarboxylate](/img/structure/B11556628.png)
![N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11556629.png)
![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11556637.png)
